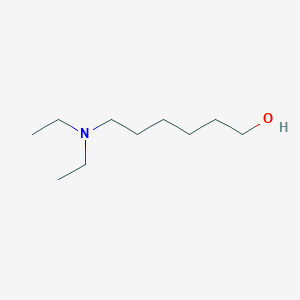

6-(Diethylamino)hexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6947-12-2 |

|---|---|

Molecular Formula |

C10H23NO |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

6-(diethylamino)hexan-1-ol |

InChI |

InChI=1S/C10H23NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-10H2,1-2H3 |

InChI Key |

YLNQOWCLZJQJLN-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCCCCO |

Canonical SMILES |

CCN(CC)CCCCCCO |

Other CAS No. |

6947-12-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Lipophilic and Flexible Spacer:the Six Carbon Hexyl Chain Acts As a Flexible, Lipophilic Spacer. in Drug Design and Agrochemical Development, Such Linkers Are Crucial for Several Reasons:

Optimal Positioning: The flexibility of the chain allows the functional groups at either end to adopt various spatial orientations, which can be critical for binding to a biological target.

Avoiding Steric Hindrance: The linker can distance a bulky part of the molecule from the key binding domain, preventing unfavorable steric interactions.

Pharmacophore Contribution:the Diethylamino Group Can Be a Critical Component of a Pharmacophore, the Part of a Molecule Responsible for Its Biological Activity.

Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme-active sites.

Basicity and Protonation: As a tertiary amine, the group is basic and will be protonated at physiological pH. The resulting ammonium (B1175870) cation can form strong ionic bonds or cation-π interactions with biological targets. This is a key feature in many neuro-active compounds and other biologically active molecules. rsc.org The design of novel antifungal agents, such as naftifine (B1207962) analogues, often involves the strategic placement of amino groups. mdpi.com

Applications in Advanced Materials Science and Engineering

Integration into Polymer Systems and Macromolecular Design

The dual functionality of 6-(diethylamino)hexan-1-ol allows it to be incorporated into polymer backbones or to act as a catalyst or initiator in polymerization reactions, enabling the design of macromolecules with tailored properties.

Cation Exchange Membrane Development

Ion exchange membranes are crucial for processes like electrodialysis, fuel cells, and water treatment. tandfonline.comnih.gov They function via fixed ionic groups covalently bound to the polymer skeleton. tandfonline.com Cation exchange membranes specifically contain fixed negative charges (like sulfonate, -SO₃⁻) to allow the selective transport of cations. nih.gov

While functional polymers are fundamental to creating these membranes, specific research detailing the synthesis of a cation exchange membrane using this compound is not prominently available in the reviewed scientific literature. The structure of this compound, with its tertiary amine, naturally lends itself to the formation of anion exchange membranes, where the amine is quaternized to create a fixed positive charge. The development of a cation exchange membrane would necessitate further chemical modification of the molecule to introduce a negatively charged functional group.

Poly(ester amide)s and Their Material Properties

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of polyesters (such as degradability) and polyamides (such as high thermal stability and mechanical strength) due to the presence of both ester and amide linkages in their backbone. researchgate.netresearchgate.net The synthesis of PEAs typically involves the polycondensation of monomers containing a combination of alcohol, amine, and carboxylic acid functionalities. researchgate.netvot.pl Commonly, α,ω-aminoalcohols with primary or secondary amine groups are used for this purpose. vot.placs.org

Role in Polymerization Initiation and Control

The structure of this compound makes it a prime candidate to act as an initiator in various polymerization reactions, particularly in ring-opening polymerization (ROP). The hydroxyl (-OH) group can serve as the nucleophilic species that initiates the polymerization of cyclic monomers like lactones (to form polyesters) and epoxides (to form polyethers). researchgate.net

In modern polymer synthesis, the combination of an alcohol initiator with a suitable catalyst allows for controlled or living polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Đ). mdpi.com For instance, the use of an alcohol with an organocatalyst, such as a strong, non-nucleophilic phosphazene base (e.g., t-Bu-P₄), is an established system for the living ROP of various epoxides and other cyclic monomers. acs.orgmdpi.com The alcohol initiates the chain growth, and the catalyst activates the monomer, allowing the polymerization to proceed in a controlled manner. acs.org The tertiary amine group within the this compound molecule could also exert a catalytic effect in certain systems, potentially accelerating the reaction. researchgate.net

The controlled nature of such polymerizations enables the synthesis of well-defined polymer architectures, such as block copolymers, by sequential monomer addition. mdpi.com

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Molecular Weight Control | The final polymer molecular weight is determined by the initial monomer-to-initiator ratio. | Linear relationship between conversion and number-average molecular weight (Mn). | mdpi.com |

| Polydispersity Index (Đ or PDI) | A measure of the distribution of molecular weights in a given polymer sample. | Low values, typically < 1.2, indicating a narrow molecular weight distribution. | acs.orgmdpi.com |

| Chain-End Fidelity | The initiator fragment, in this case derived from this compound, remains at the beginning of each polymer chain. | Confirmed by techniques like MALDI-TOF mass spectrometry or NMR spectroscopy. | acs.org |

| Living Characteristics | Polymerization can be re-initiated upon addition of more monomer. | Enables the synthesis of block copolymers with distinct segments. | mdpi.com |

Functionalization of Surfaces and Interfaces

The amphiphilic and reactive nature of this compound allows it to function as a surface-active agent and as a coupling agent for modifying the interfaces between different materials, which is critical in the formulation of coatings, emulsions, and composite materials.

Surface Active Agent Design and Performance

A surface-active agent, or surfactant, is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts.

This compound possesses the classic architecture of a surfactant. Its six-carbon alkyl chain acts as a hydrophobic tail, while the polar diethylamino and hydroxyl groups constitute a hydrophilic head. This structure allows it to orient itself at interfaces, reducing surface energy. Furthermore, the tertiary amine group can be readily quaternized by reacting it with an alkyl halide, which would convert the molecule into a cationic surfactant. This modification would significantly enhance its water solubility and its affinity for negatively charged surfaces.

While the structural characteristics strongly suggest its utility as a surfactant, specific performance data such as critical micelle concentration (CMC) or surface tension reduction values for this compound are not widely reported in the reviewed literature.

| Molecular Feature | Component | Function in Surfactancy |

|---|---|---|

| Hydrophobic Tail | Hexyl chain (-C₆H₁₂-) | Interacts with nonpolar phases (e.g., oil, air). |

| Hydrophilic Head | Hydroxyl group (-OH) | Interacts with polar phases (e.g., water) via hydrogen bonding. |

| Diethylamino group (-N(C₂H₅)₂) | Interacts with polar phases; can be protonated or quaternized to impart a positive charge. |

Modulation of Interfacial Properties in Composites

The performance of composite materials, which consist of a matrix (typically a polymer) and a reinforcement or filler (such as fibers or nanoparticles), is highly dependent on the quality of the interface between these two components. A strong interface is essential for efficient stress transfer from the matrix to the reinforcement, thereby maximizing the mechanical properties of the composite.

This compound is a candidate for use as a coupling agent or surface modifier to enhance these interfacial properties. Its hydroxyl group can react with and form covalent bonds with polymer matrices like epoxies, polyurethanes, or polyesters. Simultaneously, the amine group can interact with the surface of many common fillers and reinforcements (e.g., silica (B1680970), glass fibers, or carbon nanotubes) through hydrogen bonding or acid-base interactions. This dual interaction creates a molecular bridge across the interface, improving adhesion and compatibility between the organic matrix and the inorganic or carbon-based filler. This improved interfacial bonding can lead to enhanced mechanical properties such as strength and toughness in the final composite material.

Development of Hybrid and Nanostructured Materials

The chemical compound this compound possesses a unique bifunctional nature, incorporating both a terminal hydroxyl (-OH) group and a tertiary amine (-(CH₂CH₃)₂) group. This structure makes it a candidate for use as a building block or surface modifier in the synthesis of advanced hybrid and nanostructured materials. The hydroxyl group offers a reactive site for forming covalent bonds, such as esters or ethers, or for anchoring to the surface of inorganic nanoparticles, while the diethylamino group can impart specific functionalities like basicity, hydrophilicity, or a coordination site for metal ions.

While direct research focusing exclusively on this compound in materials science is specific, the principles of its application can be understood by examining studies on molecules with similar functional moieties. These studies demonstrate how the amino-alcohol structure is leveraged to create sophisticated materials through techniques like sol-gel synthesis and surface functionalization of nanoparticles.

Role in Hybrid Material Synthesis

Hybrid materials, which combine organic and inorganic components at the molecular level, often utilize precursors that can bridge these two distinct phases. Amino alcohols are particularly useful in this context. mdpi.comnih.govmdpi.comnih.gov The alcohol function can react with inorganic precursors, such as metal alkoxides, through sol-gel processes, while the amine group remains as a functional part of the resulting organic-inorganic network.

For instance, research on related compounds illustrates this principle. A study involving the synthesis of metallophthalocyanines used a derivative, 6-[3-(Diethylamino)phenoxy]hexan-1-ol, to link a photosensitive phthalocyanine (B1677752) core to a flexible hexoxy chain bearing a diethylamino group. tubitak.gov.tr In this synthesis, the hydroxyl group of the precursor was reacted to attach it to the phthalonitrile, the building block of the final macrocycle. tubitak.gov.tr The resulting material combines the properties of the phthalocyanine with the functionality provided by the diethylamino group.

Table 1: Synthesis and Properties of a Functionalized Phthalonitrile using an Amino-Alcohol Derivative

| Property | Value | Reference |

|---|---|---|

| Precursor Compound | 6-[3-(Diethylamino)phenoxy]hexan-1-ol | tubitak.gov.tr |

| Reactant | 4-nitrophthalonitrile | tubitak.gov.tr |

| Resulting Intermediate | 4-({6-[3-(Diethylamino)phenoxy]hexyl}oxy)phthalonitrile | tubitak.gov.tr |

| Molecular Ion Peak (m/z) | 391.70 [M]⁺ | tubitak.gov.tr |

This table illustrates the use of a molecule structurally similar to this compound in creating a complex organic material.

Functionalization of Nanostructured Materials

The surface properties of nanoparticles largely determine their stability, dispersibility, and functionality in various applications. acs.orgfrontiersin.org Surface modification with organic ligands is a key strategy to tailor these properties. nih.gov this compound is well-suited for this purpose. The hydroxyl group can serve as an anchor to the surface of metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂, SiO₂) through condensation reactions, forming a stable covalent or hydrogen bond. nih.govnih.gov

Once tethered to the nanoparticle surface, the outwardly projecting diethylamino groups modify the particle's interface. These tertiary amine groups can:

Improve Colloidal Stability: The protonation of the amine groups in acidic to neutral aqueous media can create a positive surface charge (zeta potential), leading to electrostatic repulsion between particles and preventing aggregation. frontiersin.org

Act as Catalytic Sites: The basic nature of the tertiary amine can be utilized for base-catalyzed reactions on the nanoparticle surface.

Serve as Coordination Sites: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, enabling the nanoparticles to be used for heavy metal sensing or sequestration.

Research into the functionalization of nanoparticles often employs bifunctional molecules to achieve desired surface properties. acs.orgnih.gov For example, studies have demonstrated the use of amino alcohols in the synthesis of organic-inorganic hybrid sol-gel materials, where the amine and alcohol groups play crucial roles in forming the material's network and defining its properties. mdpi.comnih.govmdpi.comnih.gov Another study showed that a zinc(II) phthalocyanine substituted with 2-(diethylamino)ethylsulfanyl groups could be incorporated into nanofibers for photodynamic therapy applications, highlighting the utility of the diethylamino group in functional materials. mdpi.com

Table 2: Potential Roles of this compound Functional Groups in Nanomaterial Synthesis

| Functional Group | Potential Role | Mechanism/Application | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Anchoring Group | Covalent bonding to metal oxide surfaces; reaction with alkoxysilanes in sol-gel processes. | nih.govnih.gov |

| Diethylamino (-(NEt₂)) | Functional Moiety | Provides positive surface charge for colloidal stability; acts as a basic catalytic site; coordinates with metal ions. | frontiersin.orgmdpi.com |

This table outlines the prospective functions of this compound as a surface modifier for nanostructured materials based on the known reactivity of its constituent functional groups.

Catalytic System Development and Ligand Design Incorporating 6 Diethylamino Hexan 1 Ol Derivatives

Design and Synthesis of Ligands for Transition Metal Catalysis

The presence of both a nitrogen and an oxygen donor atom in 6-(diethylamino)hexan-1-ol allows it to function as a bidentate or monodentate ligand for a wide range of transition metals. Derivatives of this amino alcohol can be strategically designed to create ligands with specific steric and electronic properties, influencing the activity, selectivity, and stability of the resulting metal complexes.

Chiral Amino Alcohol Ligands for Asymmetric Synthesis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for enantioselective transformations. unimi.itnih.gov While this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands. This can be achieved by introducing chirality at various positions, for instance, by using chiral starting materials in its synthesis or by post-modification with chiral auxiliaries. These chiral ligands, featuring both a nitrogen and an oxygen atom, can form stable chelate complexes with metal centers, creating a well-defined chiral environment around the catalytically active site. scirp.org

For example, chiral β-amino alcohols are known to be effective ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes. scirp.org By analogy, chiral derivatives of this compound could be employed in similar reactions. The diethylamino group and the hydroxyl group can coordinate to a metal, such as titanium or iron, to form a chiral complex that directs the stereochemical outcome of reactions like the asymmetric desymmetrization of meso-epoxides. rsc.org The six-carbon chain provides flexibility and can be modified to tune the steric and electronic properties of the ligand, potentially influencing the enantioselectivity and reactivity of the catalyst.

The synthesis of such chiral ligands often involves multi-step procedures starting from chiral precursors. For instance, the rhodium-catalyzed asymmetric aminative ring-opening of prochiral epoxides with diethylamine (B46881) could, in principle, be a route to chiral precursors for this compound derivatives. bohrium.com The resulting chiral amino alcohol can then be used to create ligands for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations.

Multidentate Ligands for Homogeneous Catalysis

The development of multidentate ligands is a key strategy in homogeneous catalysis to enhance catalyst stability and control selectivity. unipd.it The amino and alcohol functionalities of this compound make it an excellent component for constructing multidentate N,O-ligands. For instance, it can be incorporated into larger molecular frameworks to create tridentate or tetradentate ligands that can form robust complexes with transition metals. rsc.org

A study by Gündüz and co-workers detailed the synthesis of 6-[3-(diethylamino)phenoxy]hexan-1-ol, a derivative of the title compound. tubitak.gov.tr This molecule was then used to prepare peripherally substituted metallophthalocyanines with cobalt(II), copper(II), and manganese(III). tubitak.gov.tr Phthalocyanine (B1677752) complexes are known for their catalytic activity in various oxidation and reduction reactions. The incorporation of the this compound moiety influences the solubility and electronic properties of the resulting phthalocyanine complex, which in turn can affect its catalytic performance. tubitak.gov.tr

The flexible hexyl chain in this compound allows the donor atoms to coordinate to a metal center in various geometries, making it a versatile building block for ligand synthesis. These ligands can be used in a range of homogeneous catalytic reactions, such as hydroformylation, polymerization, and oxidation reactions, where the ligand structure plays a crucial role in determining the outcome of the reaction. unipd.itrsc.org

Role in Organocatalysis and Bifunctional Catalyst Systems

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, with bifunctional catalysts playing a prominent role. beilstein-journals.org These catalysts possess two distinct functional groups that act synergistically to activate both the nucleophile and the electrophile in a chemical reaction. The structure of this compound, with its tertiary amine (a Lewis base) and a hydroxyl group (a hydrogen-bond donor), is ideally suited for the design of bifunctional organocatalysts. rsc.orgbeilstein-journals.org

The tertiary amine can deprotonate a pronucleophile to generate a more reactive nucleophile, while the hydroxyl group can activate an electrophile through hydrogen bonding. This dual activation strategy can significantly accelerate reaction rates and control stereoselectivity. Chiral versions of such bifunctional catalysts, derived from chiral amino alcohols, have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. unimi.itrsc.org

For example, a catalyst incorporating a tertiary amine and a hydroxyl group can facilitate the addition of a ketone to a nitro-olefin. The amine would form an enamine with the ketone, increasing its nucleophilicity, while the hydroxyl group would activate the nitro-olefin via hydrogen bonding. A well-designed chiral scaffold would ensure that this interaction occurs in a stereocontrolled manner, leading to an enantiomerically enriched product. The long alkyl chain of this compound could be used to create a specific spatial arrangement between the two functional groups, which is crucial for high stereoselectivity.

Precursor to Heterogeneous Catalytic Supports and Active Sites

The immobilization of homogeneous catalysts onto solid supports is a widely used strategy to facilitate catalyst separation and recycling, combining the advantages of both homogeneous and heterogeneous catalysis. nih.gov The hydroxyl group of this compound provides a convenient handle for its covalent attachment to various solid supports, such as silica (B1680970), alumina, or polymers. acs.orgacs.org

Once immobilized, the diethylamino group can act as a basic active site or as a ligand for metal nanoparticles. For instance, amino-functionalized supports have been used to anchor metal complexes for applications in asymmetric catalysis. acs.orgresearchgate.net The supported catalyst can be easily recovered by filtration and reused multiple times, which is economically and environmentally advantageous. rsc.org

A general strategy involves the reaction of the hydroxyl group of this compound with a suitable functional group on the surface of the support. For example, it can be reacted with chloromethylated polystyrene resins or with silanol (B1196071) groups on the surface of silica gel that have been pre-functionalized with an appropriate linker. The resulting material would have pendant 6-(diethylamino)hexyl groups. These amino groups can then be used to coordinate with metal ions to generate supported catalysts for various reactions, such as oxidations, reductions, and C-C coupling reactions.

Investigations into Catalyst Recycling and Sustainability in Catalytic Processes

The development of recyclable and sustainable catalytic processes is a major goal in modern chemistry. The use of this compound derivatives in catalysis offers several avenues to address this challenge. As discussed previously, the immobilization of catalysts derived from this amino alcohol onto solid supports is a key strategy for enhancing recyclability. nih.govacs.org

For instance, a chiral ligand derived from this compound can be anchored to a polymer support and used in a continuous flow reactor. researchgate.net This setup allows for the continuous production of a chiral product while the catalyst remains in the reactor, minimizing waste and simplifying product purification. The stability of the linkage between the catalyst and the support is crucial for the long-term performance and reusability of the heterogeneous catalyst.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-(Diethylamino)hexan-1-ol. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy confirms the presence of all proton-containing fragments of the molecule. The spectrum is characterized by a triplet for the methyl protons of the ethyl groups and a quartet for the adjacent methylene (B1212753) protons, a signature of the diethylamino moiety. The protons on the hexyl chain appear as multiplets in the aliphatic region, while the methylene group attached to the hydroxyl function (C1) and the one adjacent to the nitrogen (C6) are shifted further downfield due to the deshielding effects of the heteroatoms. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C-NMR Spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, as the two methyl carbons and the two N-CH₂ carbons of the diethylamino group are equivalent. The carbon attached to the hydroxyl group (C1) appears in the 60-65 ppm region, while the carbon adjacent to the nitrogen (C6) is found further upfield. The remaining four carbons of the hexyl chain are observed in the typical aliphatic range (approx. 25-35 ppm). The ethyl group carbons appear at characteristic shifts, with the terminal methyl carbons being the most upfield.

Conformational Analysis : The flexible nature of the six-carbon chain allows for multiple conformations in solution. The NMR signals, particularly for the central methylene groups (-CH₂-) of the hexyl chain, often overlap, reflecting the small differences in their chemical environments and the rapid conformational exchange at room temperature. Variable-temperature NMR studies could potentially resolve these signals and provide insights into the rotational dynamics and preferred conformations of the alkyl chain.

Predicted NMR Data for this compound The following data is predicted based on established chemical shift principles and data from closely related structures like 4-((6-(Diethylamino)hexyl)oxy)benzaldehyde. rsc.org

| ¹H-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment & Multiplicity |

| ~3.60 | -CH₂-OH (t) |

| ~2.45 | -N(CH₂CH₃)₂ (q) |

| ~2.37 | -CH₂-N< (t) |

| ~1.55 | -CH₂-CH₂OH (m) |

| ~1.45 | -CH₂-CH₂N< (m) |

| ~1.33 | -(CH₂)₂- (m) |

| ~0.95 | -N(CH₂CH₃)₂ (t) |

| ¹³C-NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | C1 (-CH₂OH) |

| ~52.0 | C6 (-CH₂N<) |

| ~47.5 | -N(CH₂CH₃)₂ |

| ~32.5 | C2 |

| ~27.0 | C5 |

| ~26.5 | C4 |

| ~25.5 | C3 |

| ~11.5 | -N(CH₂CH₃)₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the characteristic functional groups within this compound.

FT-IR Spectroscopy is particularly effective for identifying polar bonds. The spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak indicates the presence of intermolecular hydrogen bonding. Multiple sharp bands between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the hexyl and ethyl chains. tubitak.gov.tr The C-N stretching vibration of the tertiary amine typically appears in the 1000-1250 cm⁻¹ region, while the C-O stretching of the primary alcohol is observed around 1050 cm⁻¹.

Raman Spectroscopy , being more sensitive to non-polar bonds, is complementary to FT-IR. The Raman spectrum would be expected to show strong signals for the C-C bond stretching of the hexyl backbone and the symmetric C-H stretching vibrations. As water is a weak Raman scatterer, this technique is well-suited for studying the compound in aqueous solutions without significant solvent interference. nih.gov

Expected FT-IR Absorption Bands for this compound

| Vibrational Frequency (cm⁻¹) | Assignment | Intensity |

| 3200-3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2965-2975 | C-H stretch (asymmetric, -CH₃) | Strong |

| 2930-2940 | C-H stretch (asymmetric, -CH₂) | Strong |

| 2870-2880 | C-H stretch (symmetric, -CH₃) | Medium |

| 2850-2860 | C-H stretch (symmetric, -CH₂) | Medium |

| 1450-1470 | C-H bend (scissoring, -CH₂) | Medium |

| 1370-1380 | C-H bend (symmetric, -CH₃) | Medium |

| ~1055 | C-O stretch (primary alcohol) | Strong |

| ~1150 | C-N stretch (tertiary amine) | Medium-Weak |

Mass Spectrometry (MALDI-TOF-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a non-volatile compound like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a suitable soft ionization method that minimizes fragmentation and typically shows a strong signal for the protonated molecular ion [M+H]⁺ or sodiated adduct [M+Na]⁺, allowing for accurate molecular weight confirmation (C₁₀H₂₃NO, MW = 173.30 g/mol ). chemicalbook.comnih.govsavemyexams.com

In techniques that induce fragmentation, such as Electron Ionization (EI), a characteristic pattern emerges that provides structural confirmation. The fragmentation of aliphatic amines is dominated by the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org For this compound, this would result in the formation of a highly stable diethylaminomethylidene iminium cation. Another common fragmentation pathway for alcohols is the loss of a water molecule (M-18). savemyexams.com

Predicted Fragmentation Pattern in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₁₀H₂₀N]⁺ | Loss of •CH₃ |

| 155 | [C₁₀H₂₁N]⁺ | Loss of H₂O |

| 144 | [C₉H₂₂N]⁺ | Loss of •C₂H₅ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, [CH₂=N(C₂H₅)₂]⁺ (Base Peak) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage with rearrangement, [CH₃CH=N(C₂H₅)]⁺ |

| 58 | [C₃H₈N]⁺ | α-cleavage with rearrangement, [CH₂=N(H)C₂H₅]⁺ |

Ultraviolet-Visible Spectroscopy for Electronic Structure and Complexation Studies

As a saturated aliphatic alcohol and amine, this compound itself does not possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) region (200–800 nm). Its utility in this spectroscopic context arises when it, or a close derivative, is used as a ligand to form coordination complexes with metal ions or as a functional component in the synthesis of larger chromophoric systems.

For instance, derivatives of this compound have been used to synthesize metallophthalocyanines. tubitak.gov.tr While the ligand itself is colorless, the resulting metal complexes exhibit intense and characteristic absorption bands in the visible spectrum. These absorptions are due to π→π* electronic transitions within the highly conjugated 18-π electron system of the phthalocyanine (B1677752) macrocycle. The spectra of these complexes are typically characterized by two main features:

The Q-band : An intense absorption in the red region of the visible spectrum (600–750 nm), which is responsible for the blue-green color of these compounds.

The B-band (or Soret band) : A strong absorption in the near-UV region (300–400 nm).

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the central metal ion, the solvent, and the nature of axial or peripheral substituents, making UV-Vis spectroscopy a critical tool for studying the electronic structure of these complexes. nih.govdergipark.org.tr

UV-Vis Absorption Data for Metallophthalocyanine Complexes Derived from 4-({6-[3-(diethylamino)phenoxy]hexyl}oxy)phthalonitrile tubitak.gov.tr

| Complex | Solvent | Q-band λmax (nm) (log ε) | B-band λmax (nm) (log ε) |

| Cobalt (II) Phthalocyanine | DMF | 668 (4.93) | 328 (4.92) |

| Copper (II) Phthalocyanine | DMF | 680 (5.02) | 341 (4.86) |

| Manganese (III) Phthalocyanine | DMF | 729 (4.98) | 355 (4.85) |

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Elucidation

As this compound is a liquid at room temperature, its three-dimensional structure cannot be studied directly by single-crystal X-ray crystallography. However, this technique is invaluable for elucidating the precise solid-state structure of its crystalline derivatives and co-crystals. aip.org

Derivatives : The compound can be chemically modified to produce solid derivatives suitable for crystallographic analysis. For example, a coumarin (B35378) derivative, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, has been synthesized and its structure determined by X-ray diffraction. nih.gov Such an analysis provides definitive information on bond lengths, bond angles, and the planarity of molecular fragments. It also reveals the supramolecular arrangement in the crystal lattice, showing how molecules pack and interact through forces like C-H···O hydrogen bonds to form extended chains or other motifs. nih.gov

Co-crystals : this compound is an excellent candidate for forming co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio. sigmaaldrich.com The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the tertiary amine nitrogen) allows it to form robust hydrogen-bonding networks with suitable co-former molecules, such as dicarboxylic acids or other compounds with complementary functional groups. chemsrc.com X-ray crystallography of such co-crystals would reveal the specific intermolecular interactions, known as synthons, that govern the crystal assembly. The O-H···N hydrogen bond between the alcohol and a nitrogen-containing co-former, or an O-H···O bond between the alcohol and a carboxylic acid co-former, would be expected to be prominent structural features.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(diethylamino)hexan-1-ol at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometry, electronic structure, and reactivity. DFT, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-31G(d,p), offers a balance of accuracy and computational cost for a molecule of this size. mdpi.com

The flexible hexyl chain of this compound allows for a multitude of possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures, which in turn govern the molecule's physical and chemical properties. By systematically rotating the dihedral angles of the C-C, C-O, and C-N bonds, a potential energy surface can be mapped.

Theoretical calculations would reveal a complex energy landscape with several local minima corresponding to different conformers. The global minimum is likely to be a structure that minimizes steric hindrance between the diethylamino group and the hydroxyl group, potentially through an extended chain conformation. However, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the diethylamino group could stabilize more folded conformations. While such an interaction is sterically less favorable than in shorter amino alcohols, it cannot be entirely ruled out without explicit calculation. researchgate.net

A hypothetical energy landscape might reveal the relative energies of these conformers.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C2-C3-C4-C5) |

| 1 (Global Minimum) | Extended Chain | 0.00 | ~180° |

| 2 | Folded (Gauche) | 1.25 | ~60° |

| 3 | Partially Folded | 2.10 | ~-60° |

| 4 | Intramolecular H-bond | 3.50 | Variable |

Note: This data is illustrative and based on theoretical principles.

Quantum chemical calculations can elucidate the mechanisms of reactions involving this compound. For instance, the reaction of the hydroxyl group or the amino group can be modeled to understand the energy barriers and transition states. Computational studies on the reaction of β-amino alcohols with reagents like thionyl chloride have demonstrated the power of these methods in distinguishing between different mechanistic pathways. cdnsciencepub.comresearchgate.net

For this compound, one could model its O-acylation or N-alkylation. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This analysis would reveal whether the reaction is kinetically or thermodynamically controlled and help in predicting the regioselectivity of reactions. For example, the higher nucleophilicity of the nitrogen atom would suggest that N-alkylation is generally favored over O-alkylation under neutral conditions.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solvent or in the presence of other molecules. nih.govbohrium.com These simulations model the atomic motions over time, providing a dynamic picture of intermolecular interactions. A force field, such as the General AMBER Force Field (GAFF), would be suitable for modeling this organic molecule. nih.gov

In an aqueous solution, MD simulations would show the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. The diethylamino group, being a hydrogen bond acceptor, would also interact with water. The hydrophobic hexyl chain would influence the local water structure, leading to a hydrophobic hydration shell. The balance between the hydrophilic ends and the hydrophobic chain dictates the molecule's solubility and aggregation behavior. Studies on similar amino alcohols indicate a preference for forming structures like linear chains through association of the alcohol groups. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Chemical Libraries (excluding biological activity inference)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a library of compounds, including this compound and its analogs, with their chemical properties or activities in a non-biological context. ajol.inforesearchgate.net For instance, one could model the influence of chain length, branching, or substitution on properties like pKa, boiling point, or chromatographic retention time.

By generating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic parameters) for a library of related amino alcohols, a mathematical model can be built.

Interactive Data Table: Hypothetical Descriptors for an Amino Alcohol Library

| Compound | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |

| 4-(Diethylamino)butan-1-ol | 145.25 | 1.2 | 23.5 |

| This compound | 173.30 | 2.3 | 23.5 |

| 8-(Diethylamino)octan-1-ol | 201.36 | 3.4 | 23.5 |

| 6-(Dipropylamino)hexan-1-ol | 201.36 | 3.1 | 23.5 |

Note: This data is illustrative and based on theoretical principles.

This data could then be used to build a QSAR model, for example, to predict the retention time in reverse-phase chromatography, where longer alkyl chains and higher logP values would lead to longer retention times.

Predictive Models for Synthetic Accessibility and Optimization

Computational models can be used to assess the synthetic accessibility of this compound and to optimize its synthesis. Predictive models can analyze potential synthetic routes, identifying those with the highest predicted yields and lowest costs based on known chemical reactions. researchgate.netnih.govresearchgate.net

For this compound, a retrosynthetic analysis would suggest several pathways, such as the reaction of diethylamine (B46881) with 6-chlorohexan-1-ol or the reductive amination of 6-oxohexan-1-ol with diethylamine. Computational models can evaluate the feasibility of these steps. For instance, DFT calculations can predict the activation energies for competing side reactions, helping to identify optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of the desired product. This predictive capability can streamline the process of chemical synthesis, reducing the need for extensive experimental trial and error. acs.org

Future Research Trajectories and Emerging Applications of 6 Diethylamino Hexan 1 Ol

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of amino alcohols often involves multi-step processes that may not align with modern principles of green chemistry. Future research is increasingly directed towards developing more sustainable and efficient synthetic routes. Key areas of exploration include biocatalysis and the use of renewable feedstocks.

Biocatalytic methods, which employ enzymes or whole microorganisms, offer high chemo-, regio-, and enantioselectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govnih.gov The synthesis of chiral amino alcohols, for instance, can be achieved via the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This approach is highly attractive due to the use of inexpensive ammonia (B1221849) as the amino donor and the generation of water as the main byproduct. frontiersin.org Another green strategy involves the "hydrogen borrowing" amination of diols, a process that is gaining interest for its sustainability. rsc.org

Research into the hydrogenation of amino acids or their derivatives to produce amino alcohols is also a promising avenue. acs.org For example, glutamic acid has been successfully hydrogenated to its corresponding aminodiol using a bimetallic Rh–MoOx/SiO2 catalyst. acs.org Furthermore, the production of compounds like hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol highlights a pathway for creating valuable chemicals from renewable biomass. rsc.org These methodologies could potentially be adapted for the sustainable production of 6-(diethylamino)hexan-1-ol and its analogues.

Table 1: Comparison of Sustainable Synthetic Strategies for Amino Alcohols

| Synthetic Strategy | Key Features | Advantages | Potential for this compound |

| Biocatalysis (e.g., Amine Dehydrogenases) | Uses enzymes for asymmetric reductive amination of hydroxy ketones. frontiersin.org | High stereoselectivity, mild reaction conditions, uses inexpensive reagents like ammonia. nih.govfrontiersin.org | Adaptable for producing chiral analogues by starting with a corresponding hydroxy ketone. |

| Hydrogen Borrowing Amination | Direct amination of alcohols using an amine source, catalyzed by transition metals. rsc.org | High atom economy, reduces waste by borrowing and returning hydrogen in the catalytic cycle. rsc.org | A potential route from 1,6-hexanediol (B165255) and diethylamine (B46881). |

| Hydrogenation of Amino Acid Derivatives | Reduction of carboxylic acid or ester groups in amino acids to alcohols. acs.org | Can utilize bio-derived starting materials. acs.org | Could be applied if a suitable N,N-diethylamino carboxylic acid precursor is available. |

| Conversion of Biomass | Multi-step catalytic conversion of cellulose-derived platform molecules. rsc.org | Utilizes renewable feedstocks, moving away from petrochemical dependency. rsc.orgrsc.org | Long-term potential if pathways from biomass to functionalized hexanes are developed. |

Development of Advanced Functional Materials and Nanotechnological Applications

The dual functionality of amino alcohols makes them valuable building blocks for advanced materials. scbt.com The hydroxyl and amino groups can be independently modified to create polymers, surfactants, and other functional materials with unique properties. scbt.com

In materials science, amino alcohols are used to modify surfaces, enhance adhesion, and create materials with specific functionalities. scbt.com For instance, a new class of synthetic, biodegradable elastomeric poly(ester amide)s has been developed using an amino alcohol as a key monomer. nih.gov These materials exhibit favorable biocompatibility and a wide range of mechanical properties, making them suitable for biomedical devices like tissue engineering scaffolds and drug delivery systems. nih.gov The amino groups within the polymer backbone provide sites for further chemical modification. nih.gov

The structure of this compound, with its six-carbon chain, provides a hydrophobic segment, while the amine and alcohol groups provide hydrophilic ends. This amphiphilic character is ideal for the synthesis of surfactants and for the formation of self-assembled monolayers on various substrates, a key technique in nanotechnology. Organic-inorganic hybrid sol-gel materials have been synthesized using amino alcohols, with thermal stability often observed between 350 and 500 °C. mdpi.com The integration of this compound into such systems could lead to new materials with tailored properties for applications in sensors, coatings, and nanoscale devices.

Innovations in Catalysis and Asymmetric Synthesis

Amino alcohols are well-established as highly effective chiral ligands and catalysts in asymmetric synthesis. nih.govrsc.org Their ability to coordinate with metal centers while providing a chiral environment is crucial for controlling the stereochemical outcome of reactions.

A primary application is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. nih.govrsc.org The amino alcohol acts as a ligand, forming a chiral catalyst in situ that directs the approach of the nucleophile to the carbonyl group, resulting in the formation of a specific enantiomer of the resulting secondary alcohol. nih.gov Research has focused on optimizing the structure of the amino alcohol to enhance catalytic activity and enantioselectivity. rsc.org

Future research in this area will likely focus on developing novel amino alcohol-based ligands, including those derived from this compound, for a broader range of asymmetric transformations. While many studies utilize β-amino alcohols, the longer, more flexible chain of this compound could introduce unique conformational properties to a catalyst system. Gold-based catalysts have been tested for the selective oxidation of amino alcohols, and while the amino group can sometimes decrease catalyst durability, it can also enhance initial activity. mdpi.com This suggests that this compound could be explored both as a substrate for selective oxidation and as a ligand in oxidation catalysis.

Strategic Design of Next-Generation Chemical Intermediates

The value of this compound extends to its role as a versatile chemical intermediate for the synthesis of more complex molecules. scbt.comcymitquimica.com Both the hydroxyl and diethylamino groups serve as reactive handles for building larger molecular architectures.

The hydroxyl group can undergo standard alcohol reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The tertiary amine can act as a base, a nucleophile, or be quaternized to form ammonium (B1175870) salts, which can alter the solubility and electronic properties of the molecule. This dual reactivity allows for the strategic construction of compounds with applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net For example, amino alcohols are key structural motifs (pharmacophores) found in many biologically active compounds. nih.gov The reaction of epoxides with amines is a common method to generate diverse libraries of amino alcohol derivatives for screening. nih.govnih.gov

Future work will focus on using this compound as a scaffold to create novel molecular entities. Its six-carbon spacer provides flexibility and lipophilicity, which can be advantageous in designing molecules that need to cross biological membranes or interact with hydrophobic pockets in enzymes.

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Product Class | Potential Applications |

| Hydroxyl (-OH) | Esterification | Esters | Plasticizers, fragrances, drug pro-forms |

| Hydroxyl (-OH) | Etherification | Ethers | Solvents, chemical intermediates |

| Hydroxyl (-OH) | Oxidation | Aldehydes, Carboxylic Acids | Building blocks for further synthesis |

| Amine (-NEt2) | Quaternization | Quaternary Ammonium Salts | Surfactants, phase-transfer catalysts, ionic liquids |

| Amine (-NEt2) | Oxidation | N-oxides | Chemical intermediates, oxidizing agents |

| Bifunctional | Polymerization | Polyesters, Polyurethanes | Advanced functional materials, elastomers nih.gov |

Interdisciplinary Research Integrating the Compound into New Chemical Fields

The unique properties of this compound make it a candidate for integration into a variety of interdisciplinary research areas. Its potential applications extend beyond traditional organic and materials chemistry into fields like biochemistry and environmental science. scbt.com

In biochemistry, amino alcohols are integral to the study of metabolic pathways and enzyme functions. scbt.com The compound this compound is noted as a lysosomotropic agent and a choline (B1196258) uptake inhibitor, indicating its potential as a tool for probing specific biological processes. cymitquimica.com

In environmental science, amino alcohols are studied to understand the behavior of nitrogen- and oxygen-containing compounds in ecosystems. scbt.com The biodegradability and potential environmental fate of functionalized long-chain amines and alcohols are important areas of research. Furthermore, derivatives of this compound could be investigated for applications such as corrosion inhibitors or as components in greener solvent systems.

The synthesis of amino alcohols from eugenol (B1671780) (a natural product) to create potential insecticides demonstrates how these structures can be central to developing new agrochemicals. nih.gov This highlights a research trajectory where the this compound scaffold could be modified with various functional groups to screen for novel biological activities in an agricultural context. The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is expected to unlock new and valuable applications.

Q & A

Q. What are the standard synthetic routes for 6-(Diethylamino)hexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by reacting 6-chloro-1-hexanol with diethylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C for 12–24 hours . Catalytic systems (e.g., Cu/γ-Al₂O₃) may enhance cyclization efficiency, as observed in analogous amino alcohol syntheses . Key factors affecting yield include stoichiometric ratios (amine:halide >2:1), temperature control to avoid side reactions (e.g., elimination), and inert atmosphere use to prevent oxidation.

- Data Table :

| Parameter | Optimal Range | Observed Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 70–85 | |

| Temperature | 60–80°C | 75–90 | |

| Reaction Time | 12–24 h | 80–92 |

Q. How can this compound be purified and characterized for research use?

- Methodological Answer : Purification involves vacuum distillation (bp 120–130°C at 0.1 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Characterization requires:

- NMR : ¹H NMR (CDCl₃) shows δ 1.0–1.2 ppm (triplet, –N(CH₂CH₃)₂), δ 3.5–3.7 ppm (–CH₂OH), and δ 2.4–2.6 ppm (–NCH₂–) .

- FT-IR : Peaks at ~3300 cm⁻¹ (O–H stretch), 1050–1100 cm⁻¹ (C–O), and 2800–2900 cm⁻¹ (C–H of diethylamino group) .

- Mass Spectrometry : Molecular ion peak at m/z 173.2 [M+H]⁺ (C₁₀H₂₃NO⁺) .

Advanced Research Questions

Q. How does this compound serve as a precursor for near-infrared (NIR) fluorescent probes?

- Methodological Answer : The amino and hydroxyl groups enable conjugation with fluorophores. For example, reacting this compound with 6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde forms pH-sensitive NIR probes via oxazolidine ring formation (Scheme 4.1 in ). The diethylamino group enhances electron-donating capacity, shifting emission to longer wavelengths (λₑₘ ≈ 720 nm). Applications include in vivo imaging of acidic tumor microenvironments .

Q. What catalytic mechanisms govern its use in cyclization reactions to form heterocycles?

- Methodological Answer : Over Cu/γ-Al₂O₃ catalysts, this compound undergoes intramolecular dehydration to form azepine derivatives. The mechanism involves:

- Step 1 : Adsorption of the amino alcohol onto Cu active sites via lone-pair electrons of the amino group.

- Step 2 : Base-assisted deprotonation of the hydroxyl group, generating an alkoxide intermediate.

- Step 3 : Nucleophilic attack of the alkoxide on the adjacent carbon, forming a six-membered transition state .

Competing pathways (e.g., elimination vs. cyclization) depend on catalyst acidity and reaction temperature .

Q. How does structural modification of this compound impact its performance in enzyme inhibition studies?

- Methodological Answer : Modifying the diethylamino group (e.g., substituting with bulkier alkyl chains) alters binding affinity to enzymes like α-glucosidase. In a study, tetra-substituted metallophthalocyanines derived from this compound showed IC₅₀ values of 12–18 µM against α-glucosidase, outperforming acarbose (IC₅₀ = 37 µM). The diethylamino group’s flexibility enhances π-π stacking with enzyme active sites, while the hydroxyl group stabilizes hydrogen bonding .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; LD₅₀ dermal >2000 mg/kg in rats) .

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.01 mmHg at 25°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .

- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .

Contradictions and Limitations

- Synthetic Yield Variability : Evidence reports 75–90% yields for cyclization reactions, while notes 80–92% for nucleophilic substitutions. Differences may stem from catalyst choice or solvent purity.

- Toxicity Data Gaps : Acute aquatic toxicity (e.g., LC₅₀ for fish) is unreported for this compound, though structurally similar hexanols show moderate ecotoxicity (LC₅₀ ≈ 97.7 mg/L for Pimephales promelas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.